molecular formula C15H14O2 B14281487 3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one CAS No. 138779-66-5

3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one

Cat. No.: B14281487
CAS No.: 138779-66-5
M. Wt: 226.27 g/mol
InChI Key: OKHYTBYHRRRAHU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of naphthoquinone and is characterized by its fused ring system, which includes a naphthalene moiety and a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-1,4-naphthoquinone with isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, leading to the formation of the desired pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized pyran compounds.

Scientific Research Applications

3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused ring system and the presence of the pyran moiety differentiate it from other naphthoquinone derivatives, making it a valuable compound for various applications.

Properties

CAS No.

138779-66-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3,3-dimethyl-4H-benzo[h]chromen-2-one

InChI

InChI=1S/C15H14O2/c1-15(2)9-11-8-7-10-5-3-4-6-12(10)13(11)17-14(15)16/h3-8H,9H2,1-2H3

InChI Key

OKHYTBYHRRRAHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C3=CC=CC=C3C=C2)OC1=O)C

Origin of Product

United States

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